![molecular formula C8H9N3S B1299511 6-Methyl-benzothiazole-2,5-diamine CAS No. 35435-49-5](/img/structure/B1299511.png)
6-Methyl-benzothiazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-benzothiazole-2,5-diamine is a chemical compound with the molecular formula C8H9N3S . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist . It has also been studied for its anti-tetanus activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 6-Methyl-benzothiazole-2,5-diamine consists of a benzothiazole ring with a methyl group at the 6th position and two amine groups at the 2nd and 5th positions . Molecular mechanics calculations predict a torsional barrier to inter-ring twist of 6.3 kcal mol −1 for unsubstituted benzothiazole .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anticancer and Anti-Inflammatory Agents
Benzothiazole derivatives have also been synthesized as potential anticancer and anti-inflammatory agents . These compounds have shown significant inhibition of the proliferation of various cancer cell lines, decreased the activity of inflammatory factors IL-6 and TNF-α, and hindered cell migration .
Alzheimer’s Disease Research
6-substituted 2-(4-aminophenyl) benzothiazole derivatives have been used as a radiolabeled probe for PET (positron emission tomography) imaging for the recognition of Alzheimer’s disease . These compounds could selectively interact with cerebrovascular amyloid and amyloid plaques .
Mechanism of Action
While the exact mechanism of action of 6-Methyl-benzothiazole-2,5-diamine is not fully understood, benzothiazole compounds have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been highlighted. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
properties
IUPAC Name |
6-methyl-1,3-benzothiazole-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRHYSSLBGHNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-benzothiazole-2,5-diamine | |
CAS RN |
35435-49-5 |
Source
|
Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.